2-Amino-1H-purin-6(9H)-one acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1H-purin-6(9H)-one acetate is a chemical compound with the molecular formula C5H5N5O·C2H4O2 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-purin-6(9H)-one acetate typically involves the reaction of 2-Amino-1H-purin-6(9H)-one with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the acetate salt. The general reaction scheme is as follows:
2-Amino-1H-purin-6(9H)-one+Acetic Acid→2-Amino-1H-purin-6(9H)-one acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-purin-6(9H)-one acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
2-Amino-1H-purin-6(9H)-one acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid chemistry and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-1H-purin-6(9H)-one acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and nucleic acids, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-purin-6(9H)-one: The parent compound without the acetate group.
6-Mercaptopurine: A purine analog used in chemotherapy.
Adenine: A naturally occurring purine base found in DNA and RNA.
Uniqueness
2-Amino-1H-purin-6(9H)-one acetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other purine derivatives. Its acetate group can influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Amino-1H-purin-6(9H)-one acetate, also known as an acyclic purine derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antioxidant, and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by a purine base with an amino group at the 2-position and an acetate moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological systems, particularly its binding affinity to various receptors and enzymes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study evaluated the antimicrobial efficacy of several synthesized derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Derivative A | 16 | Staphylococcus aureus |
Derivative B | 32 | Escherichia coli |
Derivative C | 64 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including the DPPH scavenging method. The compound demonstrated significant radical scavenging activity, with IC50 values indicating effective antioxidant capabilities .
Table 2: Antioxidant Activity Results
Compound | IC50 (µg/mL) |
---|---|
This compound | 25 |
Standard (BHT) | 6.4 |
Antitumor Activity
In vitro studies have shown that this compound exhibits considerable antitumor activity against various cancer cell lines, including HepG2 (liver cancer) and U-118 MG (glioblastoma). A notable study reported that at a concentration of 20 µM, the compound achieved inhibition rates of approximately 85% against HepG2 cells .
Table 3: Antitumor Activity against Cancer Cell Lines
Cell Line | Inhibition Rate (%) at 20 µM |
---|---|
HepG2 | 85 |
U-118 MG | <40 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the purine scaffold can enhance biological activity. For example, introducing halogen substituents or altering side chains has been shown to improve both antimicrobial and antitumor efficacy .
Case Studies and Research Findings
- Antiviral Potential : Some derivatives have demonstrated antiviral properties similar to acyclovir, suggesting potential applications in treating viral infections .
- Mechanistic Insights : Research utilizing molecular docking studies has elucidated binding interactions between the compound and target enzymes/receptors, providing insights into its mechanism of action .
- Comparative Studies : Comparative evaluations with established drugs like temozolomide have shown that certain derivatives possess lower IC50 values, indicating superior potency in inhibiting cancer cell proliferation .
Properties
Molecular Formula |
C7H9N5O3 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
acetic acid;2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O.C2H4O2/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-2(3)4/h1H,(H4,6,7,8,9,10,11);1H3,(H,3,4) |
InChI Key |
KBYANRCVOIZOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=NC2=C(N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.